molecular formula C10H18O2 B023292 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol CAS No. 4031-55-4

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol

Cat. No. B023292
CAS RN: 4031-55-4
M. Wt: 170.25 g/mol
InChI Key: CDEBGVXOFDWUAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol involves several chemical processes. For example, the synthesis of 5-substituted 2-methylcycloheptanones, which are structurally similar, can be achieved through the treatment of appropriate cyclohexanone derivatives with diazoethane, resulting in cis and trans isomers with significant yields (Marshall & Partridge, 1968). Additionally, compounds like (±)-trans,cis-4-Hydroxy-5,6-di-O-isopropylidenecyclohex-2-ene-1-one can be synthesized from meso-1,2-dihydrocatechol derivatives through photooxygenation followed by Kornblum-DeLaMare rearrangement (Paddock et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using techniques like FT-IR, FT-Raman, and NMR spectroscopy. For instance, 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate has been analyzed using these techniques, providing insights into its molecular vibrations, bonding interactions, and chemical environment (Menon et al., 2017).

Chemical Reactions and Properties

Compounds similar to 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol can participate in various chemical reactions. For example, the conjugate addition of lithiated derivatives to cinnamoyl derivatives can lead to the preparation of enantiomerically pure 1,4-diols (Gaul & Seebach, 2002). Moreover, intramolecular haloetherification reactions of chiral ene acetals can yield optically active 1,4- and 1,5-diols in good yields, demonstrating the stereochemical versatility of these compounds (Fujioka et al., 1996).

Scientific Research Applications

Biotransformation and Antioxidant Activity

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol has been studied for its potential in biotransformation processes. Mohammad et al. (2018) explored the microbial transformation of thymoquinone, yielding several metabolites including 5-isopropyl-2-methylbenzene-1,4-diol, which exhibited potent antioxidant activity (Mohammad et al., 2018).

Synthesis and Chemical Studies

Valente et al. (2009) investigated the synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, leading to the synthesis of natural products including variants of 5-isopropyl-2-methylcyclohex-2-ene-1,4-diol (Valente et al., 2009).

Asymmetric Synthesis

Fujioka et al. (1996) developed an asymmetric synthesis method for chiral 1,4- and 1,5-diols from ene acetals, which could be applied to compounds structurally related to 5-isopropyl-2-methylcyclohex-2-ene-1,4-diol (Fujioka et al., 1996).

Application in Molecular Modeling for Antiviral Activity

Palsaniya et al. (2021) conducted a molecular modeling-based investigation, assessing the anti-viral activity of compounds including 5-isopropyl-2-methylbenzene-1,4-diol variants against SARS-Cov-2 (Palsaniya et al., 2021).

Herbicidal Activities

Zhu and Li (2021) synthesized p-menth-3-en-1-amine thiourea derivatives from 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene, demonstrating significant herbicidal activities against annual ryegrass (Zhu & Li, 2021).

Antimicrobial Evaluation

Singh et al. (2011) synthesized and evaluated 2-isopropyl-5-methylcyclohexanol derivatives, which include structural similarities with 5-isopropyl-2-methylcyclohex-2-ene-1,4-diol, for their antimicrobial properties against various bacterial and fungal species (Singh et al., 2011).

properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBGVXOFDWUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 2
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 3
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 4
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 5
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 6
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol

Citations

For This Compound
2
Citations
IT Maulana, R Safira, I Aprianti, L Syafnir, R Abdul - WELCOMING SPEECH
Number of citations: 0
W Rachmawati, ANH Muchtaridi, F Zein - WELCOMING SPEECH
Number of citations: 0

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